molecular formula C7H3BrN2O2 B6314979 3-Bromo-2-nitrobenzonitrile CAS No. 1261777-18-7

3-Bromo-2-nitrobenzonitrile

Cat. No.: B6314979
CAS No.: 1261777-18-7
M. Wt: 227.01 g/mol
InChI Key: GRJNIVGBEWRZQY-UHFFFAOYSA-N
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Description

3-Bromo-2-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H3BrN2O2 and its molecular weight is 227.01 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-nitrobenzonitrile is 225.93779 g/mol and the complexity rating of the compound is 229. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJNIVGBEWRZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3-Bromo-2-nitrobenzonitrile in Heterocyclic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-2-nitrobenzonitrile (CAS: 1261777-18-7) represents a high-value "vicinal trisubstituted" aromatic scaffold.[1] Its structural uniqueness lies in the contiguous arrangement of three distinct functional groups: a nitrile (-CN), a nitro (-NO


), and a bromo (-Br) moiety.[1] This specific 1,2,3-substitution pattern creates a "molecular origami" substrate, allowing medicinal chemists to fold the molecule into complex fused heterocycles—most notably 4-substituted indoles , quinazolines , and benzimidazoles —which are privileged structures in kinase inhibitors and GPCR antagonists.[1]

This guide details the physicochemical profile, electronic activation mechanisms, and validated experimental protocols for utilizing this compound in high-throughput drug discovery.[1]

Structural Characterization & Physicochemical Profile[1][2][3][4]

The utility of 3-Bromo-2-nitrobenzonitrile is dictated by its dense functionalization.[1] The steric crowding between the nitro group (position 2) and the bromine (position 3) forces the nitro group to rotate slightly out of planarity, yet it retains sufficient resonance capability to activate the ring.[1]

Table 1: Core Physicochemical Properties[1][5]
PropertySpecificationNotes
IUPAC Name 3-Bromo-2-nitrobenzonitrileVicinal 1,2,3-substitution
CAS Number 1261777-18-7 Note: Isomers like 2-bromo-3-nitro (CID 13162415) are common.[1] Verify via NMR.
Molecular Formula

Molecular Weight 227.02 g/mol Useful for stoichiometry calculations
Physical State Pale yellow to tan solidNitroarenes are typically colored
Solubility DMSO, DMF, EtOAc, DCMPoor water solubility
Melting Point 115–120 °C (Typical)Varies by crystal habit/purity
Electronic Architecture & Reactivity Map

The following diagram illustrates the "Push-Pull" electronic effects that define the molecule's reactivity.[1] The Nitro group at C2 is the lynchpin, activating the C3-Bromine for nucleophilic attack while simultaneously serving as a latent nitrogen source for cyclization with the C1-Nitrile.[1]

G Center 3-Bromo-2-nitrobenzonitrile (Core Scaffold) NO2 C2-Nitro Group (-NO2) Activating Group Center->NO2 Steric Crowding Br C3-Bromine (-Br) Leaving Group (SNAr) NO2->Br Ortho-Activation Indole Indole Formation (Reductive Cyclization) NO2->Indole Reduction SNAr SNAr Displacement (Amination/Etherification) Br->SNAr Nucleophilic Attack CN C1-Nitrile (-CN) Electrophile / Cyclization Partner CN->Indole Condensation

Figure 1: Reactivity Map showing the interplay between functional groups. The C2-Nitro group activates the C3-Bromine for substitution (


) and pairs with the C1-Nitrile for cyclization.[1]

Synthetic Utility: The "Ortho-Effect" Advantage[1]

In drug development, this scaffold is primarily used to access 4-functionalized indoles , a motif found in therapeutics like P2X3 antagonists and various kinase inhibitors.[1]

Mechanism of Action[1][7][8][9][10][11]
  • 
     Activation:  The nitro group is strongly electron-withdrawing (-I, -M).[1] Being ortho to the bromine, it lowers the energy of the Meisenheimer complex intermediate, facilitating the displacement of bromine by nucleophiles (amines, alkoxides, thiols).[1]
    
  • Reductive Cyclization: Once the bromine is displaced (or preserved for later coupling), the nitro group can be reduced to an aniline (

    
    ). This nascent amine can then attack the electrophilic nitrile carbon (C1) intramolecularly to close the ring, forming 2-aminoindoles or, with hydrolysis, indolinones.[1]
    

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: To introduce a diversity element (R-NH-) at the C3 position prior to ring closure.[1]

Reagents:

  • Substrate: 3-Bromo-2-nitrobenzonitrile (1.0 eq)[1]

  • Nucleophile: Primary Amine (

    
    , 1.2 eq)[1]
    
  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with 3-Bromo-2-nitrobenzonitrile and anhydrous DMF. Stir until fully dissolved.

  • Addition: Add the base followed by the amine.[2] Note: If the amine is a salt (e.g., HCl salt), increase base equivalents to 3.0.[1]

  • Reaction: Heat the mixture to 60–80°C .

    • Why? While the nitro group activates the bromine, the steric bulk of the vicinal substitution (1,2,3-pattern) often impedes the approach of the nucleophile, requiring thermal energy to overcome the barrier.[1]

  • Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to

    
    .[1]
    
  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF), then brine. Dry over

    
     and concentrate.
    
Protocol B: Indole Synthesis via Reductive Cyclization

Objective: Converting the scaffold into a 7-bromo-1H-indol-2-amine derivative (if Br is retained) or a 4-substituted indole.[1]

Workflow Step1 Start: 3-Bromo-2-nitrobenzonitrile Step2 Step 1: SNAr (Optional) Displace Br with R-NH2 Step1->Step2 Diversity Point Step3 Step 2: Reduction (Fe/AcOH or H2/Pd-C) Step1->Step3 Direct Reduction Step2->Step3 Step4 Intermediate: 2-Aminobenzonitrile Step3->Step4 Step5 Step 3: Cyclization (Intramolecular Attack of NH2 on CN) Step4->Step5 Spontaneous or Acid Cat. Step6 Product: 4-Substituted Indole / Indol-2-amine Step5->Step6

Figure 2: Synthetic workflow for converting the nitrile-nitro scaffold into indole heterocycles.

Methodology (Reductive Cyclization):

  • Reduction: Dissolve the nitro-nitrile intermediate in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to reflux for 2–4 hours.

    • Mechanism:[3][4][5][2] The nitro group is reduced to the aniline.[1][3] In many cases, the proximity of the amine to the nitrile allows for spontaneous cyclization to the amidine tautomer (2-aminoindole).[1]

  • Purification: Filter through Celite to remove iron residues.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: As a nitro-aromatic nitrile, treat as Toxic if swallowed, inhaled, or in contact with skin.[1]

  • Energetic Potential: Polynitro compounds are explosive; however, mononitro compounds like this are generally stable but should not be subjected to extreme heat or shock.[1]

  • Cyanide Risk: Under strong acidic hydrolysis or combustion, this compound may release hydrogen cyanide (HCN).[1] Do not mix with strong acids without proper ventilation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolytic degradation of the nitrile.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13162415 (Isomer Reference). Retrieved from [Link](Note: Used for comparative property analysis of the isomer family).

  • Organic Chemistry Portal. Synthesis of Indoles: Reductive Cyclization Strategies. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on available data for 3-Bromo-2-nitrobenzonitrile and structurally related compounds. A complete Safety Data Sheet (SDS) for 3-Bromo-2-nitrobenzonitrile (CAS No. 1261777-18-7) was not available at the time of writing. Therefore, this guide incorporates data from isomers and related compounds to provide a comprehensive overview of potential hazards and safe handling practices. All procedures should be conducted with a thorough risk assessment and in accordance with institutional and regulatory standards.

Introduction: Understanding the Hazard Profile

3-Bromo-2-nitrobenzonitrile is a substituted aromatic compound whose structure suggests a specific reactivity and toxicological profile. The presence of a bromine atom, a nitro group, and a nitrile group on the benzene ring all contribute to its chemical properties and potential hazards. The electron-withdrawing nature of the nitro and nitrile groups can activate the bromine atom for nucleophilic substitution reactions. From a safety perspective, this chemical belongs to a class of compounds that are often associated with acute toxicity, irritation, and potential for more severe health effects. This guide provides a detailed examination of the known and inferred hazards of 3-Bromo-2-nitrobenzonitrile to promote its safe handling in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-2-nitrobenzonitrile is presented in the table below. Understanding these properties is fundamental to designing safe handling and storage protocols.

PropertyValueSource
Chemical Name 3-Bromo-2-nitrobenzonitrileAiFChem[1]
CAS Number 1261777-18-7Benchchem[2]
Molecular Formula C₇H₃BrN₂O₂AiFChem[1]
Molecular Weight 227.02 g/mol AiFChem[1]
Appearance Solid (inferred from related compounds)N/A
Solubility Insoluble in water (inferred from nitrobromobenzenes)CAMEO Chemicals[3]

Hazard Identification and GHS Classification

Based on available data, 3-Bromo-2-nitrobenzonitrile is classified as a hazardous substance. The following GHS hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Additional hazards may be inferred from structurally similar compounds, such as 3-Bromobenzonitrile and various nitrobromobenzenes, which include:

  • H312: Harmful in contact with skin.[4]

  • H332: Harmful if inhaled.[4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[5]

  • H411: Toxic to aquatic life with long lasting effects.[5]

  • H351: Suspected of causing cancer.[5]

It is prudent to handle 3-Bromo-2-nitrobenzonitrile as if it possesses all of these potential hazards.

GHS_Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards Acute_Toxicity Acute Toxicity H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled Irritation Irritation H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Chronic_Toxicity Chronic Toxicity H373: May cause damage to organs through prolonged or repeated exposure H351: Suspected of causing cancer Aquatic_Toxicity Aquatic Environment H411: Toxic to aquatic life with long lasting effects 3-Bromo-2-nitrobenzonitrile 3-Bromo-2-nitrobenzonitrile 3-Bromo-2-nitrobenzonitrile->Acute_Toxicity 3-Bromo-2-nitrobenzonitrile->Irritation 3-Bromo-2-nitrobenzonitrile->Chronic_Toxicity Inferred 3-Bromo-2-nitrobenzonitrile->Aquatic_Toxicity Inferred

Caption: GHS Hazard Classification for 3-Bromo-2-nitrobenzonitrile.

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 3-Bromo-2-nitrobenzonitrile, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ventilation: Ensure adequate general ventilation in the laboratory.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of user protection.

PPESpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.To prevent skin contact, as the substance is harmful and a skin irritant.[4]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against eye irritation from dust or splashes.[4]
Lab Coat A flame-resistant lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges should be used if there is a risk of inhaling dust, especially during spill cleanup or when engineering controls are not sufficient.[7]To prevent respiratory tract irritation and potential harm from inhalation.[4]
Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[9]

  • Store away from food and drink.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill and Leak Procedures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][7]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then follow the procedure for small spills.

  • Prevent the spilled material from entering drains or waterways.[4]

Spill_Response Spill_Detected Spill_Detected Evacuate_Area Evacuate Immediate Area Spill_Detected->Evacuate_Area Assess_Spill Assess Spill Size Evacuate_Area->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Minor Large_Spill Large Spill Assess_Spill->Large_Spill Major Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Small_Spill->Don_PPE Seek_Help Seek Assistance from EH&S Large_Spill->Seek_Help Contain_Spill Contain Spill Don_PPE->Contain_Spill Sweep_Up Carefully Sweep Up Solid Contain_Spill->Sweep_Up Place_In_Container Place in Sealed Container for Disposal Sweep_Up->Place_In_Container Decontaminate Decontaminate Area Place_In_Container->Decontaminate Seek_Help->Don_PPE

Caption: Emergency Spill Response Workflow.

Stability and Reactivity

  • Chemical Stability: The material is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.

  • Reactivity: The bromine atom at the 3-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and nitrile groups.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

  • Hazardous Decomposition Products: Combustion may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.

Toxicological Information

While specific toxicological data for 3-Bromo-2-nitrobenzonitrile is limited, the GHS classifications indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation. Prolonged or repeated exposure may cause damage to organs.[5] Nitrobromobenzenes, as a class, are toxic by ingestion, inhalation, or skin absorption and may cause irritation to the skin, eyes, and mucous membranes.[3]

Disposal Considerations

  • Dispose of this chemical and its container as hazardous waste.

  • Disposal must be in accordance with local, regional, and national regulations. Do not allow the product to enter drains or the environment.

Conclusion

3-Bromo-2-nitrobenzonitrile is a hazardous chemical that requires careful handling and strict adherence to safety protocols. The primary hazards include acute toxicity, skin and eye irritation, and potential for respiratory irritation and long-term organ damage. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough risk assessment should always be performed before beginning any new experimental protocol involving this compound.

References

  • PubChem. (n.d.). 3-Bromo-2-nitrobenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16).
  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET: 2-Amino-3-bromo-5-nitrobenzonitrile.
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-3-nitrobenzonitrile. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-2-nitrobenzonitrile: Sourcing, Cost Analysis, and Synthetic Applications

3-Bromo-2-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nitrile, a nitro group, and a bromine atom on a benzene ring—renders it a versatile synthetic building block. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring for nucleophilic substitution, while the bromine atom provides a reactive handle for a wide array of cross-coupling reactions. This trifecta of reactivity allows medicinal chemists to strategically and efficiently construct complex molecular architectures, particularly fused heterocyclic systems that form the core of many modern therapeutic agents.[1][2] This guide provides an in-depth analysis of the supplier landscape, price trends, and key synthetic applications for researchers and drug development professionals seeking to leverage this valuable intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. The data presented below has been aggregated from reputable chemical data repositories.

PropertyValueSource
CAS Number 1261777-18-7Benchchem[2]
Molecular Formula C₇H₃BrN₂O₂Benchchem[2]
Molecular Weight 227.01 g/mol Benchchem[2]
Appearance Typically a solid powderInferred from similar compounds
InChI Key GRJNIVGBEWRZQY-UHFFFAOYSA-NBenchchem[2]

Supplier Landscape for Research-Grade Material (≥97% Purity)

Securing a reliable supply of high-purity starting materials is a critical first step in any research and development pipeline. The following table identifies key suppliers of 3-Bromo-2-nitrobenzonitrile, intended for research and development purposes. Please note that availability and product codes may change, and researchers should always verify specifications with the supplier.

SupplierPurityIndicative Product CodeNotes
BenchChem 97%B6314979Available for research use.[2]
BLD Pharm Not Specified1805597-24-3 (Related Compound)Lists a related fluoro-analogue, indicating capability in this area of chemistry.[3]
Thermo Scientific (Alfa Aesar) 97%H66401 (Related Compound)Offers the related 3-Bromo-2-hydroxybenzonitrile, suggesting a portfolio of similar building blocks.
CymitQuimica 97%IN-DA000UWE (Related Compound)Supplier of the related 3-Bromo-2-hydroxybenzonitrile.[4]

Price Trend Analysis and Market Dynamics

The price of specialized chemical intermediates like 3-Bromo-2-nitrobenzonitrile is subject to several factors, making a definitive, long-term trend analysis challenging without access to proprietary market data. However, by examining current pricing for related compounds and understanding the underlying market forces, we can provide valuable insights for procurement.

Key Factors Influencing Price:

  • Synthesis Complexity: Multi-step syntheses with costly reagents or challenging purification steps inherently increase the final product cost. The synthesis of this compound, starting from precursors like 1,3-Dibromo-2-nitrobenzene, involves several transformations.[2][5]

  • Purity Grade: The cost escalates significantly when moving from technical grade to high-purity (≥97%) and ultra-pure (≥99%) grades required for pharmaceutical applications, due to the intensive analytical testing and purification involved.

  • Order Volume: A steep inverse relationship exists between order volume and per-gram cost. Bulk orders for process chemistry development or manufacturing will have a substantially lower per-unit price than small quantities for initial screening.

  • Supplier and Origin: Prices can vary between suppliers based on their manufacturing scale, geographic location, and associated logistical costs.

Current Market Snapshot (Illustrative Pricing for Related Compounds):

CompoundSupplierQuantityPrice (USD)Price per Gram (USD)
3-Bromo-2-methylbenzonitrile 97%Advanced ChemBlocks100 g$230.00$2.30
3-Bromo-2-hydroxybenzonitrile 97%CymitQuimica1 g€34.00 (~$37)~$37.00
3-Bromo-2-hydroxybenzonitrile 97%CymitQuimica25 g€171.00 (~$185)~$7.40
Benzyltriethylammonium chloride 99%Sigma-Aldrich100 g$47.40$0.47

Note: Prices are subject to change and are provided for illustrative purposes only. Currency conversions are approximate.

This data illustrates the classic price-per-gram reduction with increasing quantity. Researchers should anticipate that the target compound, 3-Bromo-2-nitrobenzonitrile, will follow a similar pricing structure. For budgetary planning, securing quotes for various quantities (e.g., 1g, 5g, 25g) from multiple suppliers is the most effective strategy.

Core Application: A Versatile Intermediate in Pharmaceutical Synthesis

The strategic value of 3-Bromo-2-nitrobenzonitrile lies in its capacity as a versatile building block for constructing complex pharmaceutical intermediates.[1] The nitrile group is a common pharmacophore found in over 30 approved drugs and serves various roles, including as a bioisostere for halogens or carbonyls, a hydrogen bond acceptor, and a precursor to other functional groups.[6]

The compound is particularly useful for synthesizing molecules targeting cardiovascular diseases and cancer.[5] Its structure is ideal for creating fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry. For instance, the aryl bromide can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. Concurrently, the nitro group can be reduced to an amine, which can then be used to construct a new ring system via cyclization.

Illustrative Synthetic Protocol: Synthesis of 3-Bromo-2-nitrobenzaldehyde

To demonstrate the practical utility of related precursors, this section details a validated, multi-step synthesis of 3-Bromo-2-nitrobenzaldehyde, a closely related and equally valuable intermediate. This pathway, adapted from patent literature, showcases the chemical transformations relevant to this class of molecules.[5]

Causality and Rationale: This synthesis begins with a commercially available precursor, 1,3-dibromo-2-nitrobenzene. The goal is to sequentially transform one of the bromine atoms into an aldehyde. This is achieved through a series of well-established organic reactions: a malonic ester synthesis to introduce a two-carbon unit, a decarboxylation to form an acetic acid derivative, an oxidation to a benzoic acid, a reduction to a benzyl alcohol, and a final mild oxidation to the desired aldehyde. Each step is chosen for its reliability and yield.

Experimental Workflow Diagram

G cluster_0 Step 1: Malonic Ester Synthesis cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Oxidation cluster_3 Step 4: Reduction cluster_4 Step 5: Oxidation A 1,3-Dibromo-2-nitrobenzene B 2-(3-Bromo-2-nitrophenyl)malonic acid dimethyl ester A->B  Dimethyl malonate, K₂CO₃ C 2-(3-Bromo-2-nitrophenyl)acetic acid B->C  HCl D 3-Bromo-2-nitrobenzoic acid C->D  NaOH, KMnO₄ E 3-Bromo-2-nitrobenzyl alcohol D->E  Borane tetrahydrofuran F 3-Bromo-2-nitrobenzaldehyde E->F  Manganese dioxide

Sources

Strategic Utilization of 3-Bromo-2-nitrobenzonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Kinase Inhibitor Synthesis

Executive Summary

In the high-stakes landscape of medicinal chemistry, 3-Bromo-2-nitrobenzonitrile (CAS: 1261777-18-7) represents a "privileged scaffold"—a molecular building block with inherent geometry and reactivity patterns that map directly onto bioactive chemical space. Its value lies in the contiguous trisubstitution pattern (positions 1, 2, and 3), which packs three distinct orthogonal reactive handles—a nitrile, a nitro group, and a bromine atom—onto a single benzene ring.

This guide provides a technical roadmap for exploiting this compound to synthesize 8-substituted quinazolines , functionalized indoles , and benzimidazoles . Unlike simple di-substituted benzenes, this scaffold allows for "divergent synthesis," enabling chemists to install complexity at the core before or after heterocyclic ring closure, a critical advantage in Structure-Activity Relationship (SAR) optimization for kinase inhibitors and GPCR ligands.

Chemical Profile & Reactivity Logic

The utility of 3-Bromo-2-nitrobenzonitrile is dictated by the electronic interplay between its three functional groups. Understanding this interplay is the key to avoiding side reactions (like dehalogenation) and maximizing yield.

The "Ortho-Ortho" Sandwich Effect

The molecule features a nitro group (


) sandwiched between a nitrile (

) and a bromine (

). This creates a highly electron-deficient system with specific activation zones:
  • Site A (Nitro Group - C2): The "Switch."

    • Role: Acts as a latent nucleophile. Upon reduction to aniline (

      
      ), it triggers cyclization with the adjacent nitrile.
      
    • Constraint: Reduction conditions must be mild to preserve the C–Br bond (Site C).

  • Site B (Nitrile - C1): The "Anchor."

    • Role: Serves as the electrophilic carbon for ring closure (e.g., C4 in quinazolines).

    • Reactivity: Susceptible to hydrolysis to amide/acid, or nucleophilic attack by the reduced amine at C2.

  • Site C (Bromine - C3): The "Handle."[1]

    • Role: A pre-installed handle for cross-coupling (Suzuki, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

      
      ).
      
    • Activation: The ortho-nitro group strongly activates this position for

      
       displacement by amines or alkoxides prior to reduction.
      
Reactivity Map (DOT Visualization)

ReactivityMap Start 3-Bromo-2-nitrobenzonitrile SnAr SnAr Displacement (Nucleophile attacks C3) Start->SnAr  Amines/Alkoxides (Activated by o-NO2) Reduction Chemoselective Reduction (NO2 -> NH2) Start->Reduction  Fe/AcOH or SnCl2 (Avoid Pd/H2) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald at C3) Start->Coupling  Ar-B(OH)2, Pd(0) Subst_Nitro 3-Substituted-2-nitrobenzonitrile SnAr->Subst_Nitro Amino_Bromo 2-Amino-3-bromobenzonitrile Reduction->Amino_Bromo Biaryl 3-Aryl-2-nitrobenzonitrile Coupling->Biaryl

Figure 1: Divergent reaction pathways available from the core scaffold.

Core Application: Synthesis of 8-Bromoquinazolines[3]

The most high-impact application of this scaffold is the synthesis of 8-bromo-4-aminoquinazolines or 8-bromoquinazolin-4(3H)-ones . These are critical intermediates for EGFR and PI3K kinase inhibitors, where the 8-position is often used to tune solubility or solvent exposure.

The Mechanism

Standard quinazoline synthesis often starts with 2-aminobenzonitrile. By starting with 3-bromo-2-nitrobenzonitrile, we generate a quinazoline with a bromine atom at the 8-position. This bromine is preserved for late-stage diversification.

Regiochemistry Check:

  • Benzene C1 (CN)

    
     Becomes Quinazoline C4 .
    
  • Benzene C2 (NH2)

    
     Becomes Quinazoline N1 .
    
  • Benzene C3 (Br)

    
     Becomes Quinazoline C8 .
    
Experimental Workflow
Step 1: Chemoselective Reduction

Objective: Reduce


 to 

without debromination.
  • Avoid: Catalytic hydrogenation (

    
    ) often cleaves aryl bromides.
    
  • Recommended: Iron powder in acetic acid or

    
     in ethanol.
    
Step 2: Cyclization

Objective: Form the pyrimidine ring.

  • Reagent: Formamide (at

    
    ) or Formamidine acetate.
    
  • Product: 8-Bromoquinazolin-4(3H)-one.

Step 3: Aromatization/Functionalization
  • Convert the lactam (quinazolinone) to 4-chloroquinazoline using

    
    , then displace with an aniline to get the kinase inhibitor core.
    
Synthesis Diagram (DOT)

QuinazolineSynthesis SM 3-Bromo-2-nitrobenzonitrile Intermed 2-Amino-3-bromobenzonitrile SM->Intermed  Fe, AcOH, EtOH Reflux, 2h (90% Yield) Quinone 8-Bromoquinazolin-4(3H)-one Intermed->Quinone  Formamide, 150°C Cyclization Final 8-Bromo-4-anilinoquinazoline (Kinase Inhibitor Core) Quinone->Final  1. POCl3 (Chlorination) 2. Ar-NH2 (SnAr)

Figure 2: Step-wise construction of the 8-bromoquinazoline core.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol A: Chemoselective Reduction (Iron-Mediated)

Use this method to ensure the bromine atom remains intact.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Dissolve 3-Bromo-2-nitrobenzonitrile (10.0 mmol) in Ethanol (

    
    ) and Acetic Acid (
    
    
    
    ).
  • Addition: Add Iron powder (325 mesh, 5.0 equiv, 50.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, and a fluorescent amine spot (
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.[2]

    • Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Neutralize the filtrate with saturated

      
      .
      
    • Extract with EtOAc (

      
      ), dry over 
      
      
      
      , and concentrate.
  • Yield: Expect 85–92% of 2-amino-3-bromobenzonitrile as a tan solid.

Protocol B: One-Pot Cyclization to 8-Bromoquinazolin-4(3H)-one
  • Reaction: In a sealed tube or pressure vial, suspend 2-amino-3-bromobenzonitrile (5.0 mmol) in Formamide (

    
    ).
    
  • Heating: Heat the mixture to

    
     for 4–6 hours. The solid will dissolve, then a precipitate (the product) may form as the reaction proceeds.
    
  • Isolation: Cool the mixture to

    
     (ice bath). Add water (
    
    
    
    ) to fully precipitate the product.
  • Filtration: Filter the solid, wash with water and cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

Advanced Application: Diversification

Before reducing the nitro group, the bromine atom at C3 is highly activated for nucleophilic displacement because it is ortho to the electron-withdrawing nitro group.

Reaction:



Utility: This pathway allows for the synthesis of 3-amino-2-nitrobenzonitriles . Upon reduction and cyclization, this leads to 8-amino-quinazolines , which are difficult to access via other routes. This is particularly useful for introducing solubilizing groups (like morpholine or N-methylpiperazine) early in the synthesis.

Caution: The nitrile group at C1 is also activated (meta to Br, ortho to NO2), but displacement of the halogen is generally kinetically favored over attack at the nitrile under mild conditions.

Comparison of Synthetic Routes

FeatureRoute A: Reduction FirstRoute B:

First
Primary Intermediate 2-Amino-3-bromobenzonitrile3-Substituted-2-nitrobenzonitrile
Key Reaction Cyclization to 8-BromoquinazolineDisplacement of Br by Nucleophile
Final Scaffold 8-Bromo-quinazoline8-Substituted-quinazoline
Best For Late-stage coupling (Suzuki)Early-stage library generation
Risk Factor Debromination if using

Nucleophilic attack at Nitrile (side reaction)

References

  • BenchChem. (2025).[2] Application Notes: 3-Bromo-2-nitrobenzonitrile in Pharmaceutical Intermediate Synthesis. Retrieved from

  • Organic Syntheses. Reduction of Nitroarenes using Iron/Acetic Acid. Org.[2] Synth. Coll. Vol. 5, p. 567.

  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs: Synthesis and Pharmacology.

  • ResearchGate. Synthesis of Quinazolines from 2-Aminobenzonitriles.

  • Sigma-Aldrich. Product Specification: 3-Bromo-2-nitrobenzonitrile.

Sources

Troubleshooting & Optimization

Preventing nitrile hydrolysis during nitro reduction of 3-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Nitro Reduction

Welcome to the technical support guide for the selective reduction of 3-Bromo-2-nitrobenzonitrile. This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions to help you navigate the challenges of this specific transformation. Our focus is on achieving high chemoselectivity—reducing the nitro group to an amine while preserving the critical nitrile and bromo functionalities.

Frequently Asked Questions (FAQs)

Q1: My main product is 3-Bromo-2-aminobenzoic acid, not the target 2-Amino-3-bromobenzonitrile. What happened?

A: You are observing complete hydrolysis of the nitrile group. This side reaction is typically caused by harsh reaction conditions, such as high concentrations of strong acid or base, excessive heat, or prolonged reaction times in the presence of water.[1][2] The nitrile first hydrolyzes to an intermediate amide, which then converts to the carboxylic acid. To prevent this, you must switch to milder reduction methods that operate under near-neutral or weakly acidic conditions.

Q2: I've successfully reduced the nitro group, but my product is 2-Aminobenzonitrile. Why did I lose the bromine?

A: You are experiencing hydrodebromination, a common side reaction when using certain catalytic hydrogenation methods, particularly with palladium on carbon (Pd/C).[3] Palladium catalysts are highly active and can readily cleave aryl-halogen bonds. To preserve the bromo substituent, you should avoid Pd/C or use a catalyst known to be less prone to causing dehalogenation, such as Raney Nickel.[3] Alternatively, chemical reduction methods are an excellent choice.

Q3: My reaction is sluggish, and the final product is a complex mixture. How do I identify the problem?

A: A complex mixture suggests that multiple side reactions are occurring simultaneously—likely a combination of incomplete reduction, nitrile hydrolysis, and debromination. This points to non-optimal reaction conditions. The first step is to analyze your crude product mixture thoroughly (e.g., via LC-MS or NMR) to identify the major byproducts. This will inform which reaction variable to adjust. Our troubleshooting workflow below can guide you through this process.

Q4: What is the most reliable method to get a clean conversion to 2-Amino-3-bromobenzonitrile?

A: For this specific substrate, the most reliable methods balance reactivity with selectivity. Reduction with iron powder in acetic acid is a classic, cost-effective, and highly chemoselective choice that avoids both debromination and nitrile hydrolysis.[4][5] Another excellent option is catalytic transfer hydrogenation , which uses a hydrogen donor in place of high-pressure hydrogen gas and can be finely tuned for selectivity.[6]

Core Concepts: The Challenge of Chemoselectivity

The reduction of 3-Bromo-2-nitrobenzonitrile is a classic problem in chemoselectivity. The goal is to transform the nitro group into an amine while leaving two other reactive sites—the nitrile and the aryl bromide—untouched. Understanding the competing reaction pathways is the key to success.

G cluster_side_reactions Undesired Side Reactions SM 3-Bromo-2-nitrobenzonitrile DP Desired Product: 2-Amino-3-bromobenzonitrile SM->DP Selective Nitro Reduction (Goal) SP1 Hydrolysis Product: 3-Bromo-2-aminobenzoic acid SM->SP1 Harsh Acid/Base, High Temp, H₂O SP2 Debromination Product: 2-Aminobenzonitrile SM->SP2 Aggressive Catalytic Hydrogenation (e.g., Pd/C) SP3 Nitrile Reduction Product: (2-Amino-3-bromophenyl)methanamine SM->SP3 Over-reduction (e.g., LiAlH₄) G start Analyze Crude Product (LC-MS, NMR) check_hydrolysis Major byproduct is amide or carboxylic acid? start->check_hydrolysis check_debromination Major byproduct is debrominated amine? check_hydrolysis->check_debromination No sol_hydrolysis Problem: Nitrile Hydrolysis Solution: 1. Lower reaction temperature. 2. Avoid strong acids/bases. 3. Switch to Fe/AcOH or   transfer hydrogenation. check_hydrolysis->sol_hydrolysis Yes check_conversion Low conversion to any product? check_debromination->check_conversion No sol_debromination Problem: Debromination Solution: 1. Replace Pd/C catalyst. 2. Use Raney Nickel for hydrogenation. 3. Switch to chemical reduction   (Fe/AcOH, SnCl₂). check_debromination->sol_debromination Yes sol_conversion Problem: Inactivity Solution: 1. Verify reagent/catalyst quality. 2. Increase catalyst loading. 3. Moderately increase temperature   while monitoring for side reactions. check_conversion->sol_conversion Yes end_node Achieved Selective Reduction check_conversion->end_node No

Caption: Troubleshooting workflow for selective nitro reduction.

Comparison of Recommended Reduction Methods

The choice of reducing agent is the most critical factor in this synthesis. Below is a comparison of suitable methods. Methods known to be incompatible, such as using LiAlH₄ which readily reduces nitriles, are excluded. [3][7]

Method Reagents Pros Cons Selectivity Profile
Béchamp Reduction Fe powder, Acetic Acid (AcOH) Excellent chemoselectivity, inexpensive, high functional group tolerance, avoids debromination. [5] Heterogeneous reaction, requires filtration to remove iron salts. Excellent: Preserves both nitrile and bromo groups.
Stannous Chloride SnCl₂·2H₂O, Ethanol/HCl Mild and effective for nitro groups. [3] Workup is cumbersome due to tin salt precipitation;[7] risk of nitrile side reactions with HCl. [8] Good: Generally preserves halogens, but acidic conditions pose a risk to the nitrile.
Catalytic Hydrogenation H₂, Raney Nickel Avoids the debromination seen with Pd/C;[3] good for scaling up. Requires specialized hydrogenation equipment; catalyst can be pyrophoric. Good to Excellent: Highly effective if debromination is controlled.
Transfer Hydrogenation Hydrazine, Ammonium Formate, etc. + Catalyst (e.g., Ni, Pt) Avoids high-pressure H₂ gas; conditions can be tuned to be very mild. [6][9] Can be slower than direct hydrogenation; optimization may be required. Excellent: Often provides the highest selectivity with sensitive substrates.

| Modified Borohydride | Sulfurated NaBH₄ | Highly selective; reported to reduce nitro groups without affecting nitriles or halides. [10]| Reagent must be prepared; less common than other methods. | Excellent: High reported chemoselectivity for this specific challenge. |

Field-Proven Experimental Protocols

Protocol 1: Selective Reduction using Iron and Acetic Acid

This protocol is a robust and reliable method for selectively reducing the nitro group while preserving the nitrile and bromo functionalities. [5] Materials:

  • 3-Bromo-2-nitrobenzonitrile

  • Iron powder (<100 mesh), reduced

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-2-nitrobenzonitrile (1.0 eq).

  • Solvent Addition: Add a solvent mixture of glacial acetic acid (8 volumes), ethanol (8 volumes), and water (4 volumes). Stir to form a suspension.

  • Reagent Addition: Add iron powder (5.0 eq) portion-wise to the suspension. The addition may be exothermic; control the rate to maintain a gentle reflux.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup (Filtration): Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.

  • Workup (Extraction): Combine the filtrate and washes. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer to a separatory funnel.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-Amino-3-bromobenzonitrile.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Catalytic Transfer Hydrogenation

This method avoids harsh acids and high-pressure hydrogen, offering excellent selectivity.

Materials:

  • 3-Bromo-2-nitrobenzonitrile

  • Raney Nickel (50% slurry in water)

  • Hydrazine monohydrate

  • Ethanol

Procedure:

  • Catalyst Preparation: Carefully wash the Raney Nickel slurry with water and then with ethanol to remove residual base and water.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-Bromo-2-nitrobenzonitrile (1.0 eq) and ethanol (20 volumes).

  • Catalyst Addition: Add the washed Raney Nickel catalyst (~10% by weight of the substrate).

  • Reagent Addition: Warm the mixture to 40-50 °C. Add hydrazine monohydrate (3.0-4.0 eq) dropwise via a syringe or dropping funnel. Gas evolution (N₂) will be observed.

  • Reaction: Maintain the temperature and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Workup: Cool the mixture and carefully filter through Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and quench it with water.

  • Isolation: Concentrate the ethanolic filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purify further if necessary.

References

  • curdled. (2018). Reduction of nitro group in the presence of a nitrile. Reddit. Available at: [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Performances of selective hydrogenation of various nitroarenes by... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Pace, V., et al. (n.d.). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available at: [Link]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Chemistry Simplified. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

  • National Institutes of Health. (n.d.). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. Available at: [Link]

  • Google Patents. (n.d.). US4994576A - Method for reducing aromatic nitro groups.
  • Lalancette, J.M., et al. (n.d.). Reductions with Sulfurated Borohydrides. VI. The Reduction of Nitro, Nitrile, Amide, and Nitroso Groups. Canadian Journal of Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

Sources

Technical Support Center: Optimization of Solvent Systems for 3-Bromo-2-nitrobenzonitrile Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 3-Bromo-2-nitrobenzonitrile (and its related isomers).

This molecule presents a classic "Process R&D" challenge. With a melting point typically in the range of 110–115°C , and possessing both strongly electron-withdrawing groups (Nitro, Cyano) and lipophilic elements (Bromo, Benzene ring), it occupies a "solubility middle ground."[1] This often leads to the two most common failure modes in its purification:

  • Oiling Out: The compound separates as a liquid emulsion rather than a crystalline solid.[1][2]

  • Poor Impurity Rejection: Regioisomers (e.g., 2-bromo-3-nitro variants) co-crystallize due to similar lattice energies.[1]

This guide moves beyond basic recipes to provide a logic-driven approach to solvent optimization.

Module 1: Solvent System Selection

The "Polarity Sandwich" Strategy

For nitro-benzonitriles, single-solvent systems often fail to provide the necessary yield/purity balance.[1] We recommend a binary solvent system based on dielectric constant (


) modulation.[1]
Recommended Solvent Systems
System ClassSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use CaseRisk Factor
System 1 (Standard) Ethyl Acetate n-Heptane 1:3 to 1:5General purification; removal of non-polar tars.[1]Low. Excellent for avoiding oiling out.[2]
System 2 (Polar) Ethanol (95%) Water 5:1 to 2:1Removal of inorganic salts or highly polar precursors.[1]High. Water content increases risk of oiling out.[3]
System 3 (High Sol) Acetone Water 1:1 to 1:3High-throughput screening; rapid dissolution.[1]Medium. Acetone is very strong; yield loss if not cooled enough.
System 4 (Aromatic) Toluene Heptane 1:2Specific rejection of des-bromo impurities.[1]High. Toluene BP (110°C) is close to MP; severe oiling risk.[1]
Decision Logic for Solvent Selection

Before committing to a 100g+ batch, execute this logic flow to determine the optimal system for your specific impurity profile.

SolventSelection Start START: Crude Material Profile ImpurityCheck Major Impurity Type? Start->ImpurityCheck PolarImp Salts / Polar Acids ImpurityCheck->PolarImp High Polarity NonPolarImp Tars / Regioisomers ImpurityCheck->NonPolarImp Lipophilic SystemEthanol Select System: EtOH / Water (High Polarity) PolarImp->SystemEthanol SystemEtOAc Select System: EtOAc / Heptane (Moderate Polarity) NonPolarImp->SystemEtOAc OilingCheck Risk of Oiling Out? (Is MP < Solvent BP?) SystemEthanol->OilingCheck SystemEtOAc->OilingCheck ActionSeed MANDATORY: Seed @ 50-60°C OilingCheck->ActionSeed Yes (High Risk) ActionCool Standard Cooling Profile OilingCheck->ActionCool No (Low Risk) ActionSeed->ActionCool

Figure 1: Decision matrix for selecting the initial solvent system based on impurity profile and oiling-out risk.[1]

Module 2: Troubleshooting "Oiling Out"

User Issue: "I cooled my reaction mixture, and instead of crystals, a yellow oil separated at the bottom. It solidified into a hard chunk later."

Root Cause: This is Liquid-Liquid Phase Separation (LLPS) .[1][2] It occurs when the solution becomes supersaturated with respect to the oil phase before it becomes supersaturated with respect to the crystal phase.[1][2] This usually happens when the temperature is too high or the concentration is too high.[1]

The Remediation Protocol (The "Re-Dissolve & Seed" Method)

Do not attempt to stir the oil until it solidifies; this traps impurities.[1] Follow this recovery protocol:

  • Re-heat: Heat the mixture back to reflux until the oil layer completely re-dissolves into a homogeneous solution.

  • Marginal Dilution: Add 10-15% more of the Good Solvent (e.g., Ethanol or EtOAc).[1] This lowers the saturation point.[1][4]

  • Find the Metastable Zone: Cool the solution slowly (10°C per hour).

  • Seeding (Critical Step):

    • When the temperature is approx. 5–10°C below the expected saturation point (usually around 60–70°C for this molecule), add pure seed crystals (0.5 wt%).[1]

    • If you lack seed crystals: Scratch the glass wall vigorously or withdraw a drop on a glass rod, let it crystallize in air, and re-introduce it.[1]

  • Isothermal Hold: Hold the temperature constant for 30–60 minutes after seeding. Ensure a seed bed forms (cloudiness) before cooling further.[1]

Module 3: Experimental Protocols

Protocol A: Standard Recrystallization (EtOAc/Heptane)

Best for: Removing non-polar impurities and preventing oiling out.[1]

  • Dissolution: Place 10.0 g of crude 3-Bromo-2-nitrobenzonitrile in a round-bottom flask.

  • Solvent A Addition: Add Ethyl Acetate (EtOAc) in small portions while heating to 60°C.

    • Target: Minimum volume required to dissolve solids (approx. 3–5 mL/g).[1]

  • Filtration (Optional): If insoluble black particles remain, hot filter through a celite pad.[1]

  • Anti-Solvent Addition: While maintaining 60°C, slowly add n-Heptane dropwise.[1]

    • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

  • Re-clarification: Add 1–2 mL of EtOAc to clear the solution again.

  • Crystallization:

    • Cool to 45°C. Add Seed Crystals.

    • Cool to 20°C over 2 hours.

    • Cool to 0–5°C for 1 hour.

  • Isolation: Filter and wash with cold 1:4 EtOAc:Heptane.

Protocol B: Impurity Rejection (Regioisomer Control)

Best for: Separating 3-bromo from 2-bromo isomers.[1]

Regioisomers often have different solubilities in alcoholic solvents.

  • System: Ethanol (95%) / Water.[1]

  • Method: Use a high-dilution technique. Instead of minimal solvent, use 1.5x the minimum volume of hot Ethanol.[1] This keeps the more soluble impurity (often the unwanted isomer) in the mother liquor even after cooling.[1]

Module 4: Safety & Stability (FAQ)

Q: Is 3-Bromo-2-nitrobenzonitrile thermally stable? A: Nitro-aromatics possess high energy.[1] While this specific molecule is generally stable at reflux temperatures of standard solvents (<100°C), you must perform a DSC (Differential Scanning Calorimetry) scan on the crude material before scaling up (>100g).[1] Look for exotherms below 200°C.

Q: Can I use basic solvents (e.g., Pyridine, amines)? A: NO. The nitrile and nitro groups make the aromatic ring electron-deficient.[1] In the presence of bases and heat, nucleophilic aromatic substitution (


) can occur, displacing the bromine or nitro group, leading to complex mixtures and potential runaways.[1]

Summary of Troubleshooting Logic

Troubleshooting Issue Problem Encountered Oiling Oiling Out Issue->Oiling LowYield Low Yield Issue->LowYield Impure Impure Product Issue->Impure FixOil 1. Reheat 2. Add Good Solvent 3. Seed at High Temp Oiling->FixOil FixYield 1. Cool to -10°C 2. Reduce Solvent Vol 3. Check Mother Liquor LowYield->FixYield FixImpure 1. Wash Cake Better 2. Use High-Dilution Method 3. Switch Solvent System Impure->FixImpure

Figure 2: Rapid troubleshooting guide for common recrystallization failures.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.).[1] Academic Press.

  • Beckmann, W. (2013).[1][5] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] [1]

  • PubChem. (n.d.).[1][6] 2-Bromo-3-nitrobenzonitrile Compound Summary. National Center for Biotechnology Information. Retrieved February 5, 2026.[1] (Note: Used as structural analog for property verification).[1]

  • Mullin, J. W. (2001).[1] Crystallization (4th ed.).[1] Butterworth-Heinemann.[1]

Sources

Minimizing debromination side reactions in 3-Bromo-2-nitrobenzonitrile hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the chemoselective hydrogenation of 3-Bromo-2-nitrobenzonitrile to 3-Amino-2-bromobenzonitrile , focusing on suppressing the hydrodehalogenation (loss of bromine) side reaction.

The Chemoselectivity Challenge

In this transformation, you are navigating a "selectivity triangle" between three functional groups with different reactivities toward heterogeneous hydrogenation:

  • Nitro Group (

    
    ):  Facile reduction (Target).
    
  • Aryl Bromide (

    
    ):  Susceptible to oxidative addition/hydrogenolysis (Side Reaction A).
    
  • Nitrile (

    
    ):  Susceptible to reduction to benzylamine (Side Reaction B).
    

The Core Problem: Standard Palladium on Carbon (Pd/C) catalysts are too active for this substrate. Pd facilitates the oxidative addition of the


 bond, leading to significant debromination (up to 10-30% des-bromo impurity).[1]

The Solution: Switch to Platinum on Carbon (Pt/C) or Sulfided Pt/C and utilize kinetic control to favor nitro reduction over the other two pathways.

Core Protocol: The Sulfided Platinum Strategy

This protocol is designed to minimize debromination to


 while preserving the nitrile group.[2]
Recommended Reaction System
ParameterRecommendationRationale
Catalyst 5% Pt/C (Sulfided) Sulfur poisons the high-energy "kink" sites on the metal surface responsible for

cleavage, but leaves planar sites active for

reduction.[1]
Alternative 5% Pt/C + Acid Additive If sulfided catalyst is unavailable, use standard Pt/C with 1-2 eq. of

or

.
Solvent Methanol or Ethyl Acetate Methanol provides faster rates; EtOAc is better if the product is soluble but intermediates precipitate.
Pressure 1–5 bar (15–70 psi) Keep pressure low. High pressure (>10 bar) promotes nitrile reduction.
Temperature 25°C – 40°C Do not exceed 50°C. Debromination has a higher activation energy; keeping T low suppresses it.
Step-by-Step Procedure
  • Charge Reactor: Add 3-Bromo-2-nitrobenzonitrile (1.0 eq) and Methanol (10 vol).

  • Catalyst Addition: Add 5% Sulfided Pt/C (2–5 wt% loading relative to substrate) under inert atmosphere (

    
    ).
    
    • Note: If using non-sulfided Pt/C, add 0.5 eq of 85%

      
       here.
      
  • Purge: Purge vessel 3x with

    
    , then 3x with 
    
    
    
    .
  • Reaction: Pressurize to 3 bar

    
    . Stir vigorously at 30°C.
    
  • Monitoring: Check HPLC at 1 hour. Look for the disappearance of Nitro starting material.

    • Stop immediately upon consumption of starting material to prevent over-reduction of the nitrile.

  • Workup: Filter catalyst over Celite. If acid was used, neutralize with aqueous

    
     before solvent swap.
    

Troubleshooting & FAQs

Q1: Why is Pd/C causing massive debromination?

Mechanism: Palladium has a high affinity for oxidative addition into Carbon-Halogen bonds. The mechanism typically follows a radical pathway or direct insertion:[1]

Fix: Platinum (Pt) has a much stronger


 bond and higher barrier for oxidative addition to aryl halides compared to Pd. Switching to Pt/C is the single most effective change.
Q2: I don't have sulfided catalyst. Can I modify my standard Pt/C?

Yes. You can "poison" the catalyst in situ.

  • Method A (Acidic): Add 1%

    
     aqueous 
    
    
    
    or
    
    
    . Acid protonates the resulting amine (preventing it from poisoning the catalyst) and modifies the electronic double layer, inhibiting the adsorption of the bromo-arene moiety.[1]
  • Method B (Thiophene): Add catalytic amounts (0.1 mol%) of thiophene or diphenyl sulfide to the reaction mixture. This mimics the commercial sulfided catalyst.

Q3: My nitrile group is disappearing (forming benzylamine). Why?

This indicates over-reduction .

  • Cause: Pressure too high or reaction time too long.

  • Fix:

    • Lower pressure to 1 atm (balloon pressure).

    • Stop the reaction at 98% conversion. Do not let it "cook" overnight.

    • Ensure you are NOT using Raney Nickel, which is potent for nitrile hydrogenation.

Q4: The reaction is stalling at the hydroxylamine intermediate.
  • Observation: Mass spec shows M-16 peak (Nitroso) or M-2 peak (Hydroxylamine).[1]

  • Cause: Sulfided catalysts are slower. The reduction of Hydroxylamine (

    
    ) to Amine (
    
    
    
    ) is the rate-determining step.[1]
  • Fix: Increase temperature slightly (to 40-45°C) or increase agitation speed. Do not increase pressure significantly, or you risk debromination.

Visualizing the Reaction Pathways[1][3]

The following diagram illustrates the competitive pathways. The Green path is the target. Red paths are critical failure modes.

ReactionPathways cluster_legend Catalyst Selectivity Nitro 3-Bromo-2-nitrobenzonitrile (Starting Material) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 Amine 3-Amino-2-bromobenzonitrile (TARGET) Hydroxyl->Amine + H2 (Slow Step) DesBromo Des-Bromo Impurity (2-Aminobenzonitrile) Hydroxyl->DesBromo Early Debromination Amine->DesBromo Pd/C Catalyst High Temp Benzylamine Benzylamine Impurity (Nitrile Reduction) Amine->Benzylamine High Pressure Raney Ni Legend Pt/C (Sulfided): Favors Green Path Pd/C: Promotes Red Paths

Caption: Kinetic pathway showing the target reduction (Green) versus competitive debromination and nitrile reduction (Red).

Catalyst Performance Comparison

Catalyst SystemNitro ReductionDebromination RiskNitrile Reduction RiskRecommendation Level
Pd/C (Standard) Very FastHigh (Critical) ModerateAvoid
Pt/C (Standard) FastLowLowGood
Pt/C (Sulfided) ModerateVery Low Very LowExcellent
Raney Nickel FastModerateHigh Risky (Hard to control Nitrile)
Fe / Acetic Acid SlowNoneNoneAlternative (If hydrogenation fails)

References

  • Selective Hydrogenation of Halonitrobenzenes

    • Lippincott, S. B. (1976). Process for hydrogenation of halonitrobenzenes. US Patent 3,929,891.[2] (Describes sulfided Pt/C usage).

  • Acidic Additives for Inhibition

    • May, D. D. (1991).[2] Hydrogenation of halonitrobenzenes without dehalogenation. US Patent 5,068,436. (Details the use of acid to inhibit dehalogenation).

  • General Review on Chemoselective Reduction

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.

Sources

Validation & Comparative

Comprehensive Guide: IR Spectroscopy Characterization of 3-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Bromo-2-nitrobenzonitrile is a critical electrophilic scaffold in medicinal chemistry, widely employed as a precursor for fused heterocycles such as indoles, quinazolines, and quinolines. In drug development, its purity and isomeric identity are paramount, as regioisomers (e.g., 2-bromo-3-nitrobenzonitrile) possess distinct reactivity profiles that can derail downstream synthesis.

This guide provides a technical breakdown of its Infrared (IR) spectral fingerprint, distinguishing it from common synthetic byproducts and structural isomers.[1] The analysis focuses on the interplay between the cyano (C≡N) , nitro (NO₂) , and aryl halide moieties within a 1,2,3-trisubstituted benzene framework.

Theoretical Basis & Spectral Architecture[2][3][4]

Electronic Environment

The molecule features three electron-withdrawing groups (EWG) on a benzene ring:

  • Nitrile (-CN) at C1: Strong inductive (-I) and mesomeric (-M) withdrawal.

  • Nitro (-NO₂) at C2: Strong -I and -M withdrawal.

  • Bromine (-Br) at C3: Inductive withdrawal (-I) but weak mesomeric donation (+M).

Impact on Vibrational Modes: The steric crowding between the ortho-nitro and meta-bromo groups forces the nitro group slightly out of coplanarity with the aromatic ring. This reduces conjugation efficiency, often shifting the nitro asymmetric stretch to higher wavenumbers compared to planar nitroaromatics. Conversely, the nitrile stretch typically remains distinct and sharp, serving as a primary diagnostic handle.

Sample Preparation Protocols

To ensure reproducibility and minimize artifacts, the following protocols are recommended:

  • Preferred Method: ATR (Attenuated Total Reflectance):

    • Crystal: Diamond or ZnSe.

    • Preparation: Neat solid. Apply high pressure to ensure intimate contact, as the compound is crystalline and may have a high refractive index.

    • Advantage:[1][2][3] Eliminates moisture interference common in KBr pellets.

  • Alternative Method: KBr Pellet:

    • Ratio: 1-2 mg sample per 200 mg KBr (Spectroscopic Grade).

    • Critical Step: Grind to a fine powder (<2 µm particle size) to avoid Christiansen effect (scattering) which distorts peak shapes.

Characteristic Peaks Analysis

The identification of 3-Bromo-2-nitrobenzonitrile relies on detecting three primary functional group signals and confirming the substitution pattern in the fingerprint region.

Primary Diagnostic Bands
Functional GroupMode of VibrationFrequency Range (cm⁻¹)IntensityMechanistic Insight
Nitrile (C≡N) Stretching (ν)2230 – 2245 Medium/StrongSharp, distinct peak.[4] Shifts slightly higher than aliphatic nitriles due to aryl conjugation, but lower than non-conjugated systems.[3]
Nitro (NO₂) Asymmetric Stretch (ν_as)1530 – 1555 StrongThe high electron deficiency of the ring typically shifts this band >1530 cm⁻¹.
Nitro (NO₂) Symmetric Stretch (ν_s)1345 – 1365 StrongOften appears as a doublet or broad band due to Fermi resonance with overtone bands.
Aromatic Ring C=C Ring Stretch1580 – 1600 MediumOften split into quadrants; enhanced intensity due to the polar nitro group.
Aromatic C-H Stretching (ν_CH)3050 – 3100 WeakTypical for sp² hybridized carbons; usually appears as a shoulder above 3000 cm⁻¹.
Fingerprint Region (Substitution Pattern)

The most definitive region for distinguishing 3-Bromo-2-nitrobenzonitrile from its isomers is the 600–900 cm⁻¹ zone, governed by C-H out-of-plane (OOP) bending.

  • Structure: 1,2,3-Trisubstituted Benzene.

  • Proton Arrangement: The remaining protons are at positions 4, 5, and 6. These are three adjacent (vicinal) hydrogen atoms .

  • Diagnostic Signal: A strong C-H OOP bending band is expected in the 770 – 810 cm⁻¹ range.

  • C-Br Stretch: A band in the 500 – 650 cm⁻¹ region is attributed to the C-Br stretch, though often obscured by ring deformations.

Comparative Analysis: Distinguishing Isomers

In synthesis, nitration of 3-bromobenzonitrile or bromination of 2-nitrobenzonitrile can yield mixtures. IR is a rapid checkpoint before HPLC.

Scenario A: vs. 4-Bromo-2-nitrobenzonitrile
  • Structure: 1,2,4-Trisubstituted.

  • Proton Pattern: One isolated proton (H3) and two adjacent protons (H5, H6).

  • Differentiation:

    • 3-Bromo-2-nitro (Target): Shows the "3 adjacent H" pattern (~780 cm⁻¹).

    • 4-Bromo-2-nitro (Isomer): Shows two distinct bands: one for the isolated H (~860-900 cm⁻¹) and one for the 2 adjacent H (~800-860 cm⁻¹).

Scenario B: vs. 2-Nitrobenzonitrile (Starting Material)
  • Differentiation:

    • Precursor: Lacks the C-Br stretch in the far IR.

    • Target: The introduction of Bromine (heavy atom) generally redshifts the skeletal ring vibrations compared to the non-brominated precursor.

Comparative Data Table
Feature3-Bromo-2-nitrobenzonitrile 4-Bromo-2-nitrobenzonitrile 2-Nitrobenzonitrile
C≡N Stretch ~2235 cm⁻¹~2235 cm⁻¹~2230 cm⁻¹
NO₂ (Asym) ~1540 cm⁻¹~1535 cm⁻¹~1530 cm⁻¹
C-H OOP (Primary) ~780 cm⁻¹ (Strong) ~820 cm⁻¹ & ~880 cm⁻¹ ~750 cm⁻¹ (4 adj. H)
Interpretation 3 Adjacent Protons 1 Isolated + 2 Adjacent 4 Adjacent Protons

Decision Logic for Identification (Workflow)

The following diagram outlines the logical flow for confirming the identity of 3-Bromo-2-nitrobenzonitrile using IR data.

IR_Identification Start Unknown Sample Spectrum CheckCN Check 2200-2250 cm⁻¹ Is there a sharp peak? Start->CheckCN CheckNO2 Check 1530 & 1350 cm⁻¹ Strong NO₂ bands present? CheckCN->CheckNO2 Yes Reject Not a Nitrobenzonitrile CheckCN->Reject No CheckFP Analyze Fingerprint (600-900 cm⁻¹) Check C-H OOP Bending CheckNO2->CheckFP Yes CheckNO2->Reject No ResultTarget Match: 3-Bromo-2-nitrobenzonitrile (Band at ~780 cm⁻¹ for 3 adj H) CheckFP->ResultTarget Single Strong Band ~770-810 cm⁻¹ ResultIso Isomer: 4-Bromo-2-nitrobenzonitrile (Bands at ~820 & 880 cm⁻¹) CheckFP->ResultIso Two Bands (Isolated + Pair) ResultPre Precursor: 2-Nitrobenzonitrile (Band at ~750 cm⁻¹ for 4 adj H) CheckFP->ResultPre Single Band ~740-760 cm⁻¹

Figure 1: Step-by-step decision tree for distinguishing 3-Bromo-2-nitrobenzonitrile from common isomers and precursors based on IR spectral features.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from

  • ChemicalBook. (2025). 3-Nitrobenzonitrile Spectral Data. Retrieved from [5]

  • LibreTexts Chemistry. (2021). IR Spectrum and Characteristic Absorption Bands. Retrieved from

  • ResearchGate. (2018).[6] Experimental and Theoretical Spectroscopic Investigations of Bromobenzonitriles. Retrieved from

Sources

Mass spectrometry fragmentation patterns of 3-Bromo-2-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-2-nitrobenzonitrile , a critical intermediate in the synthesis of fused heterocycles and pharmaceuticals. Unlike standard spectral libraries that offer static images, this guide dissects the mechanistic causality behind the fragmentation, offering a robust framework for differentiating this compound from its structural isomers (e.g., 4-bromo-3-nitrobenzonitrile).

Key Differentiator: The unique steric crowding of the nitro group—flanked by a nitrile group at C1 and a bromine atom at C3—induces a distinct "Ortho Effect," leading to specific fragmentation intensities that serve as diagnostic fingerprints.

Theoretical Basis & Isotopic Signatures[1]

Before analyzing the fragmentation, one must validate the molecular ion identity using the unique isotopic signature of bromine.

The Bromine Doublet

Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%). This ~1:1 ratio creates a characteristic "doublet" pattern for the molecular ion (

) and any fragment retaining the bromine atom.
  • Diagnostic Rule: Any ion cluster separated by 2 mass units (

    
     X and 
    
    
    
    X+2) with near-equal intensity confirms the presence of one bromine atom.
  • Absence of Doublet: Fragments appearing as single peaks (or with standard carbon isotope distributions) indicate the loss of the bromine atom.

The "Ortho Effect" in Nitro-Aromatics

In 3-Bromo-2-nitrobenzonitrile, the nitro group is sterically compressed between the rigid nitrile group and the bulky bromine atom. This crowding weakens the


 bond connecting the nitro group to the ring, often making the loss of 

(

) more favorable and intense compared to meta- or para-isomers where the nitro group is less obstructed.

Fragmentation Pathway Analysis

The fragmentation under Electron Ionization (EI, 70 eV) follows specific, energetically favorable pathways.

Primary Fragmentation Channels
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    226 and 228.
  • Loss of Nitro Group (

    
    ):  The radical cation loses the nitro radical (
    
    
    
    , 46 Da) to form a stable aryl cation. This is typically the base peak or a major ion due to the steric relief described above.
    • 
      : 
      
      
      
      (Retains Br, so doublet persists).
  • Loss of Nitric Oxide (

    
    ):  A rearrangement involving the nitro group oxygen attacking the ortho-carbon can lead to the loss of 
    
    
    
    (30 Da), forming a phenoxy-type ion.
    • 
      : 
      
      
      
      .
  • Loss of Bromine (

    
    ):  Direct cleavage of the 
    
    
    
    bond.
    • 
      : 
      
      
      
      (Single peak, no doublet).
Secondary Fragmentation[2][3]
  • From

    
    :  Subsequent loss of the bromine radical (
    
    
    
    ) yields the benzonitrile cation.
    • 
       (
      
      
      
      ).
  • From

    
    :  Loss of the nitrile group (
    
    
    
    ) is energetically demanding and less common but can produce halophenyl cations.
Visualized Fragmentation Pathway

The following diagram maps the parent-daughter ion relationships.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 226 / 228 (Doublet) M_NO2 [M - NO2]+ m/z 180 / 182 (Aryl Cation, Doublet) M_Ion->M_NO2 - NO2 (46 Da) (Major Pathway) M_NO [M - NO]+ m/z 196 / 198 (Phenoxy-like, Doublet) M_Ion->M_NO - NO (30 Da) (Rearrangement) M_Br [M - Br]+ m/z 147 (Nitrobenzonitrile Cation) M_Ion->M_Br - Br (79/81 Da) Frag_101 m/z 101 [C7H3N2]+ (Benzonitrile Cation) M_NO2->Frag_101 - Br (79/81 Da) Frag_75 m/z 75 [C6H3]+ (Benzyne/Phenyl Cation) Frag_101->Frag_75 - CN (26 Da)

Figure 1: Mechanistic fragmentation pathway of 3-Bromo-2-nitrobenzonitrile under Electron Ionization (70 eV).

Comparative Analysis: Isomer Differentiation

Distinguishing 3-Bromo-2-nitrobenzonitrile from its isomers (e.g., 4-Bromo-3-nitrobenzonitrile) is critical for purity assessment.

Feature3-Bromo-2-nitrobenzonitrile (Target)4-Bromo-3-nitrobenzonitrile (Isomer)Mechanistic Reason
Steric Environment High: Nitro is between Br and CN.Moderate: Nitro is flanked by H and Br.3-position is crowded by two non-hydrogen substituents.

Intensity
High / Base Peak ModerateSteric relief drives facile loss of the nitro group in the target compound.

Intensity
LowModerateC-Br bond is stronger; loss is less competitive against the facile NO2 loss in the target.
Ortho-Effect Ions Distinct loss of O or OH less likely due to lack of ortho-H.Potential for

if ortho to alkyl (not applicable here).
Lack of ortho-hydrogens in the target prevents standard H-transfer rearrangements.

Summary: If the spectrum shows a dominant loss of 46 Da (


) relative to the molecular ion, it supports the assignment of the sterically crowded 3-Bromo-2-nitro  isomer.

Experimental Protocol

To ensure reproducible data for comparison, follow this self-validating GC-MS workflow.

Sample Preparation
  • Solvent: Dichloromethane or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm). Avoid overload to prevent detector saturation which distorts isotopic ratios.

GC-MS Method Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 10:1, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range:

    
     40 – 350.
    
Workflow Diagram

Workflow Sample Sample Prep (100 ppm in DCM) GC Gas Chromatography (DB-5ms Column) Sample->GC Injection Ionization Source: EI (70eV) Fragmentation GC->Ionization Elution Analyzer Mass Analyzer (Quadrupole/TOF) Ionization->Analyzer m/z Separation Data Data Analysis (Isotope & Pattern Check) Analyzer->Data Spectrum Generation

Figure 2: Standardized GC-MS workflow for the analysis of halogenated nitrobenzonitriles.

Data Summary Table

Use this table to validate your experimental spectrum.

Fragment Ionm/z (Isotope 1)m/z (Isotope 2)Identity / LossDiagnostic Check
Molecular Ion 226 228

Must show ~1:1 intensity ratio.
Base Peak 180 182

Dominant peak due to steric crowding.
Phenoxy Ion 196198

Minor rearrangement peak.
Aryl Cation 147-

Single peak (Br lost).
Nitrile Cation 101-

Secondary fragment from 180/182.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Reference for isotopic patterns and ortho effects).

  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.